Lji308

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

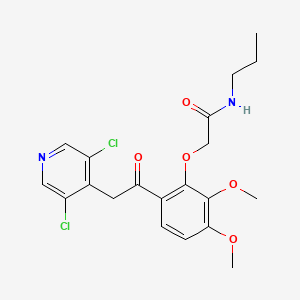

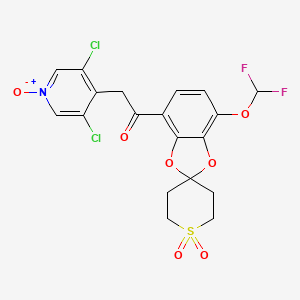

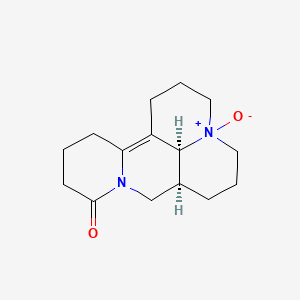

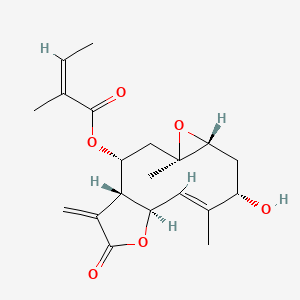

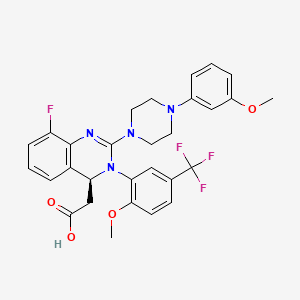

LJI308 is a potent pan-ribosomal S6 kinase (RSK) inhibitor. It has IC50s of 6 nM, 4 nM, and 13 nM for RSK1, RSK2, and RSK3, respectively . It inhibits the phosphorylation of RSK (T359/S363) and YB-1 (S102) after irradiation, treatment with EGF, and in cells expressing a KRAS mutation .

Molecular Structure Analysis

The molecular formula of LJI308 is C21H18F2N2O2 . Its molecular weight is 368.38 .Physical And Chemical Properties Analysis

LJI308 is a solid substance with a light yellow to yellow color . It has a molecular weight of 368.38 and a molecular formula of C21H18F2N2O2 . It is soluble in DMSO .Applications De Recherche Scientifique

Cancer Research

LJI308 has been used in cancer research, particularly in the study of triple-negative breast cancer (TNBC). The TNBC subtype is enriched in cancer stem cells (CSCs) and is clinically correlated with the highest rate of recurrence . LJI308, as a novel RSK inhibitor, has been developed to target the CSC population and repress TNBC growth and dissemination .

Overcoming Chemoresistance

LJI308 has shown potential in overcoming chemoresistance in cancer treatment. Studies have found that LJI308 can eliminate cancer stem cells, thereby overcoming chemoresistance . This could be particularly beneficial in the treatment of cancers that have developed resistance to conventional chemotherapy.

Targeting Transformed Cells

LJI308 has been found to specifically target transformed cells, with little effect on non-tumorigenic parental cells . This specificity could make LJI308 a valuable tool in cancer research and treatment, as it could potentially minimize damage to healthy cells during cancer treatment.

Inducing Apoptosis

LJI308 has been found to induce apoptosis, or programmed cell death, in cancer cells . This could be another mechanism through which LJI308 contributes to the treatment of cancer, particularly in cancers that are resistant to other forms of treatment.

Inhibiting RSK Pathway

LJI308 is a potent and selective inhibitor of RSK (p90 ribosomal S6 kinase), a family of serine/threonine kinase expressed in various human cancers . The RSK pathway is pivotal for the growth and proliferation of CSCs, which are postulated to drive tumor relapse . Inhibition of RSK using LJI308 could be a promising strategy for cancer treatment.

Improving Survival in TNBC

LJI308 could be used in combination with conventional chemotherapy to overcome drug resistance and improve survival in patients with TNBC . This highlights the potential of LJI308 as a therapeutic agent in the treatment of this aggressive form of breast cancer.

Mécanisme D'action

- LJI308 primarily targets ribosomal S6 kinase (RSK) isoforms, specifically RSK1, RSK2, and RSK3 .

- RSKs play a crucial role in cell growth, proliferation, and survival. They are implicated in cancer stem cell (CSC) maintenance and tumor relapse .

- Additionally, LJI308 inhibits the phosphorylation of Y-box binding protein-1 (YB-1), which is associated with drug resistance and tumor progression .

- Specifically, LJI308 inhibits RSK phosphorylation at key residues (T359/S363) and YB-1 phosphorylation (S102) .

- By targeting RSKs, LJI308 disrupts CSC growth and survival, ultimately suppressing tumor progression .

- The RSK pathway is pivotal for CSC growth. Inhibition by LJI308 eradicates the CSC population in triple-negative breast cancer (TNBC) .

- TNBC is enriched in CSCs and associated with high recurrence rates. LJI308’s action disrupts this cycle .

- LJI308 has an IC50 of 6 nM for RSK1, 4 nM for RSK2, and 13 nM for RSK3 .

- Its potency allows for effective inhibition of RSKs in TNBC patients, potentially overcoming drug resistance and improving survival .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Orientations Futures

LJI308 has shown promise in overcoming chemoresistance by eliminating cancer stem cells . It has been particularly effective in treating triple-negative breast cancer (TNBC), a subtype of breast cancer that is often resistant to other forms of treatment . Future research will likely focus on further exploring these properties and potentially developing LJI308 as a targeted therapy for resistant cancers .

Propriétés

IUPAC Name |

2,6-difluoro-4-[4-(4-morpholin-4-ylphenyl)pyridin-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYJEQHNWKQNBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lji308 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.